![molecular formula C15H13N5O3 B5540334 N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

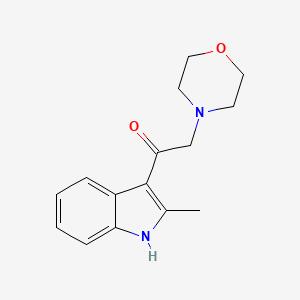

"N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine" is a complex organic compound. Its analysis and understanding are crucial for various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For example, compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine are synthesized through cyclization processes involving specific reagents like Ni(NO3)2 (H. Repich et al., 2017).

Molecular Structure Analysis

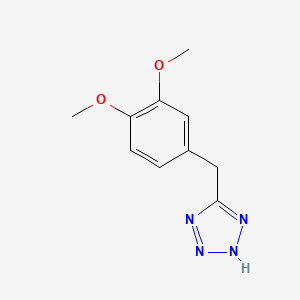

The molecular structure of similar compounds is often complex and involves significant conjugation and geometric features. For instance, 1-(4-nitrophenyl)-1H-tetrazol-5-amine shows interactions between amino groups and the pi system of the tetrazole ring, influencing the molecular geometry (A. Lyakhov et al., 2008).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, forming different structures and bonds. For instance, reactions with nucleophiles and active methylene compounds can lead to the formation of substituted pyrazole derivatives (H. Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties are influenced by the molecular structure. Compounds like 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine exhibit specific crystal structures and molecular interactions, which impact their physical properties (A. Dolzhenko et al., 2008).

Chemical Properties Analysis

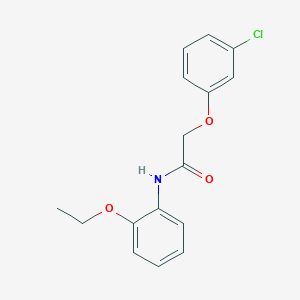

The chemical properties are determined by the functional groups and molecular interactions present in the compound. For example, in compounds like 4-[(2-methoxy-4-nitro-phenylazo)-phenyl]-dimethyl-amine, interactions like C–H⋯O and C–H⋯N hydrogen bonds play a critical role (Wen Yang et al., 2007).

Scientific Research Applications

Analogue of Nifurtimox

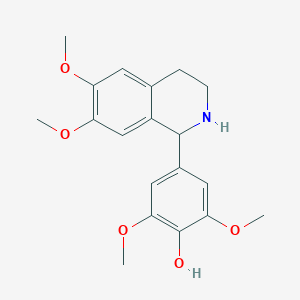

N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine shows similarities to nifurtimox, a drug used to treat Chagas disease. It's an analogue with activity against Trypanosoma cruzi, the parasite responsible for this disease. The compound's crystal structure reveals unique molecular conformations and interactions (Caracelli et al., 1996).

Reduction of Nitro Compounds

This compound is part of a broader class of chemicals used in reducing nitro compounds to amines. Such reductions are crucial in synthesizing drugs, biologically active molecules, and various industrial products. Graphene-based catalysts are particularly effective in these processes, highlighting the compound's potential in catalytic applications (Nasrollahzadeh et al., 2020).

Formation of DNA Adducts

N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine is also relevant in studies investigating the formation of DNA adducts. Such adducts are crucial in understanding the molecular mechanisms of carcinogenesis and cellular damage. This compound's metabolic pathways involve the formation of triazene adducts with adenine in DNA, both in vitro and in vivo (Koepke et al., 1990).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-10-6-14(20(21)22)11(2)5-13(10)15-4-3-12(23-15)7-18-19-8-16-17-9-19/h3-9H,1-2H3/b18-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGFZIQMQCDIRO-CNHKJKLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[5-(2,5-Dimethyl-4-nitro-phenyl)-furan-2-ylmethylene]-[1,2,4]triazol-4-yl-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)